2-(2,4-dimethyl-1H-indol-3-yl)ethanamine
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Overview
Description
2-(2,4-dimethyl-1H-indol-3-yl)ethanamine is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals. This compound features an indole core with two methyl groups at positions 2 and 4, and an ethanamine side chain at position 3.
Mechanism of Action
Target of Action
The primary target of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine is the Interleukin-1 receptor (IL-1R1). IL-1R1 is a prominent pro-inflammatory cytokine that plays a crucial role in host defense against infections and is implicated in a variety of autoimmune diseases .
Mode of Action
This compound interacts with IL-1R1, modulating the interactions between Interleukin-1β (IL-1β) and IL-1R1 . This compound has been shown to increase the binding capacity of IL-1β to IL-1R1, thereby enhancing the activity of IL-1β .
Biochemical Pathways
The interaction of this compound with IL-1R1 influences the production of cytokines in IL-1β-stimulated cells . Specifically, it augments the production of pro-inflammatory cytokines such as IL-6, IL-8, and COX-2 .
Result of Action
The result of the action of this compound is an increase in the production of pro-inflammatory cytokines in IL-1β-stimulated cells . This increase is observed at both mRNA and protein levels . The enhancing activity of this compound in IL-1β-induced cytokine production increases in a dose-dependent manner without cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced via reductive amination, where the indole derivative reacts with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the indole ring to indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(2,4-dimethyl-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways, including those involving neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethyl-1H-indol-3-yl)ethanamine: Similar structure but with a methyl group at the 5-position instead of the 4-position.
2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: Features phenyl groups at positions 1 and 2 instead of methyl groups.
Uniqueness
2-(2,4-dimethyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 4 may enhance its stability and alter its interaction with biological targets compared to other indole derivatives.
Properties
IUPAC Name |
2-(2,4-dimethyl-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-4-3-5-11-12(8)10(6-7-13)9(2)14-11/h3-5,14H,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWSPYLLICKTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C2CCN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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